Compound Description: This compound serves as a key intermediate in the synthesis of various 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. These acetamide derivatives are investigated for their inhibitory potential against α-glucosidase and acetylcholinesterase (AChE) enzymes [].
Compound Description: This series of compounds represents the final products synthesized and characterized in the study investigating α-glucosidase and acetylcholinesterase (AChE) inhibitors []. They incorporate the benzodioxane and acetamide moieties within their structure. The study reveals that most of these compounds demonstrate significant inhibitory activity against yeast α-glucosidase and weak activity against AChE.
Compound Description: This compound is a synthetic model of 3-aryl-coumarin with a 1,4-benzodioxane fragment. Its fragmentation patterns were investigated using mass spectrometry, specifically Q-TOF LC-MS Agilent Technologies Series 6520V []. The compound demonstrated in vitro antimycobacterial activity against M. Tuberculosis H37Rv in BACTEC-12B and Erdman, achieving 49% anti-TB activity [].
Compound Description: This class of compounds was synthesized and evaluated for their inhibitory potential against cholinesterase, lipoxygenase, and α-glucosidase enzymes, along with their antibacterial activity []. The research highlighted these compounds, especially the N & O-substituted derivatives, as promising inhibitors of lipoxygenase []. Some exhibited moderate to good activity against cholinesterases []. Notably, derivatives from specific schemes demonstrated significant antibacterial activity against gram-positive and gram-negative bacteria [].
Compound Description: This complex molecule functions as a pro-prodrug designed to deliver both silybin, known for its various pharmacological activities, and trans-ferulic acid, a recognized antioxidant []. It utilizes the amino acid l-phenylalanine as a carrier []. Studies demonstrated the degradation of the covalent bonds linking silybin and trans-ferulic acid to the amino acid by enzymatic reactions, enabling the release of both compounds []. Additionally, the pro-prodrug exhibited potent antioxidant and radical-scavenging activities [].
Compound Description: This group of compounds, incorporating a benzodioxane moiety, were synthesized and investigated for their antibacterial activity [, ].
Source
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine is derived from the benzo[1,4]dioxin framework, which is known for its diverse biological activities. The hydrazine functional group contributes to its reactivity and potential as a building block in organic synthesis.
Classification
This compound can be classified under:
Chemical Class: Hydrazines
Functional Groups: Dioxin and hydrazine
Synthesis Analysis
Methods
The synthesis of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine typically involves the following steps:
Formation of Benzo[1,4]dioxin: The initial step involves the synthesis of the benzo[1,4]dioxin core through methods such as cyclization reactions involving catechol derivatives.
Hydrazine Substitution: The introduction of the hydrazine group can be achieved through nucleophilic substitution reactions where hydrazine reacts with an appropriate electrophile derived from the dioxin structure.
Technical Details
Reagents: Common reagents include hydrazine hydrate and various catalysts to facilitate cyclization.
Conditions: Reactions are often conducted under controlled temperatures to optimize yield and purity.
Molecular Structure Analysis
Data
Molecular Formula: C9H10N2O2
Molecular Weight: Approximately 178.19 g/mol
Chemical Reactions Analysis
Reactions
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine can participate in various chemical reactions:
Nucleophilic Substitution: The hydrazine nitrogen can act as a nucleophile in reactions with alkyl halides.
Oxidation Reactions: Under certain conditions, the compound can be oxidized to form corresponding azo compounds.
Technical Details
Reaction Conditions: These reactions often require specific pH levels and temperature control to ensure high yields.
Mechanism of Action
Process
The mechanism of action for (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine primarily involves:
Nucleophilic Attack: The hydrazine nitrogen attacks electrophilic centers in substrates.
Formation of Intermediates: This leads to the formation of reactive intermediates that can further react or rearrange.
Data
Experimental studies indicate that this compound may exhibit biological activity through its interaction with specific enzymes or receptors.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a colorless to pale yellow liquid or solid.
Melting Point: Data suggests a melting point range around 50-60 °C.
Chemical Properties
Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Stability: Relatively stable under standard laboratory conditions but may decompose upon prolonged exposure to light or heat.
Applications
Scientific Uses
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine has potential applications in:
Pharmaceutical Chemistry: As a precursor for synthesizing bioactive compounds.
Material Science: In the development of polymers or materials with specific properties due to its reactive functional groups.
Research Applications: Used in studies exploring the mechanisms of hydrazines in biological systems.
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N-cis-Feruloyltyramine belongs to the class of organic compounds known as hydroxycinnamic acids and derivatives. Hydroxycinnamic acids and derivatives are compounds containing an cinnamic acid (or a derivative thereof) where the benzene ring is hydroxylated. N-cis-Feruloyltyramine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-cis-feruloyltyramine is primarily located in the cytoplasm. Outside of the human body, N-cis-feruloyltyramine can be found in a number of food items such as red bell pepper, pepper (c. annuum), orange bell pepper, and green bell pepper. This makes N-cis-feruloyltyramine a potential biomarker for the consumption of these food products.